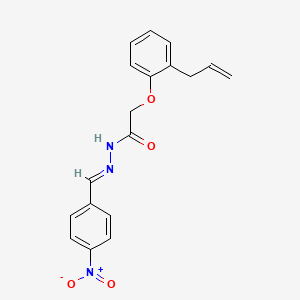

2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

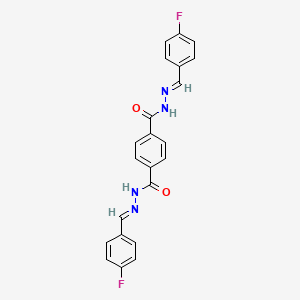

2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide is a chemical compound that has been the subject of various studies due to its interesting structural and chemical properties. This compound belongs to a class of organic compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-).

Synthesis Analysis

The synthesis of related hydrazone compounds involves the reaction of appropriate aldehydes with hydrazides. For instance, Sheng et al. (2015) synthesized similar compounds by structurally characterizing them using elemental analysis, IR, UV-Vis, and NMR spectroscopy, and X-ray diffraction (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques like single-crystal X-ray diffraction. For example, Kourat et al. (2020) conducted such an analysis on a similar compound, revealing details about its molecular geometry and electronic structure (Kourat et al., 2020).

Chemical Reactions and Properties

Hydrazones like 2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide can participate in various chemical reactions due to their reactive functional groups. Studies such as those by Myers et al. (1997) demonstrate the versatility of hydrazone compounds in organic synthesis (Myers et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and stability, can be studied through X-ray crystallography and spectroscopy. Li Wei-hua et al. (2006) investigated a related compound, providing insights into its crystallographic and molecular dimensions (Li Wei-hua et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure of the compound. Tamer et al. (2014) performed a quantum chemical characterization of a similar compound, providing insights into its vibrational and nonlinear optical properties (Tamer et al., 2014).

Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing derivatives similar to 2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide. One study detailed the preparation of o-Nitrobenzenesulfonylhydrazide (NBSH), a reagent used in the synthesis of allenes, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. This demonstrates the compound's utility in facilitating various organic transformations under mild conditions, beneficial for substrates with sensitive functional groups (Myers, Zheng, & Movassaghi, 1997).

Optical and Electronic Properties

Hydrazones derived from acetohydrazide, similar to the compound , have been studied for their nonlinear optical properties. These properties are crucial for applications in optical devices such as optical limiters and switches. The study shows that hydrazones exhibit two-photon absorption, indicating their potential in optical power limiting and other photonic applications (Naseema et al., 2010).

Sensor Development

Research on derivatives of N'-(4-nitrobenzylidene)benzenesulfonohydrazide (NBBSH) for the detection of heavy metals like mercury (Hg2+) highlights the application of such compounds in environmental monitoring and public health. These derivatives, when fabricated on a glassy carbon electrode with a Nafion matrix, showed high sensitivity and selectivity toward Hg2+, demonstrating their utility as chemical sensors (Hussain et al., 2017).

Biological Activities

The urease inhibitory activities of hydrazone compounds, including those structurally related to 2-(2-allylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, have been investigated, demonstrating potential therapeutic applications. These compounds show strong urease inhibitory activities, which could be beneficial in developing treatments for diseases related to urease-producing pathogens (Sheng et al., 2015).

Propriétés

IUPAC Name |

N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-2-5-15-6-3-4-7-17(15)25-13-18(22)20-19-12-14-8-10-16(11-9-14)21(23)24/h2-4,6-12H,1,5,13H2,(H,20,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVBNPYLCGANAL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)